CID 78064675
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound “CID 78064675” is a chemical entity listed in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered attention due to its distinctive chemical structure and reactivity, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 78064675” involves specific reaction conditions and reagents. The detailed synthetic routes are typically documented in scientific literature and patents. These methods often include steps such as the preparation of intermediates, purification processes, and the use of catalysts to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of compound “this compound” may involve large-scale synthesis techniques. These methods are designed to optimize yield, purity, and cost-effectiveness. Common industrial practices include batch processing, continuous flow synthesis, and the use of advanced purification technologies to ensure the compound meets the required standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Compound “CID 78064675” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s functional groups and the conditions under which the reactions are carried out.
Common Reagents and Conditions: The reactions involving compound “this compound” typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions might use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require catalysts or specific solvents to facilitate the reaction.
Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the type of reaction and the reagents used. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm their structure and purity.
Wissenschaftliche Forschungsanwendungen
Compound “CID 78064675” has a wide range of applications in scientific research. In chemistry, it is used as a reagent or intermediate in the synthesis of more complex molecules. In biology, it may be studied for its interactions with biological macromolecules and its potential effects on cellular processes. In medicine, compound “this compound” could be investigated for its therapeutic potential, including its ability to modulate specific biochemical pathways. Industrial applications might include its use in the development of new materials, catalysts, or as a component in manufacturing processes.
Wirkmechanismus
The mechanism of action of compound “CID 78064675” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The detailed mechanism of action is often elucidated through experimental studies, including in vitro and in vivo assays, to understand how the compound exerts its effects at the molecular level.
Vergleich Mit ähnlichen Verbindungen
- Compound A (CID XXXXXXXX)
- Compound B (CID XXXXXXXX)
- Compound C (CID XXXXXXXX)
These comparisons help researchers understand the distinct properties of compound “CID 78064675” and its potential advantages over other compounds in specific applications.
Eigenschaften
Molekularformel |
C13H21Si |
---|---|
Molekulargewicht |
205.39 g/mol |
InChI |
InChI=1S/C13H21Si/c1-12(2,3)10-8-7-9-11(14-10)13(4,5)6/h7-9H,1-6H3 |
InChI-Schlüssel |
XICVBMKFNWAEAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=[Si]C(=CC=C1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.